H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH
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Overview
Description
The compound H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH is a peptide consisting of the amino acids tryptophan, alanine, serine, threonine, arginine, histidine, and threonine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: has several scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the peptide’s role in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based products for pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-Ala-Cys-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys-NH2
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
Uniqueness
H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH: is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have distinct biological activities and therapeutic potential.
Properties
CAS No. |
157147-95-0 |
---|---|
Molecular Formula |
C37H55N13O11 |
Molecular Weight |
857.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H55N13O11/c1-17(45-31(55)23(38)11-20-13-43-24-8-5-4-7-22(20)24)30(54)48-27(15-51)34(58)49-28(18(2)52)35(59)46-25(9-6-10-42-37(39)40)32(56)47-26(12-21-14-41-16-44-21)33(57)50-29(19(3)53)36(60)61/h4-5,7-8,13-14,16-19,23,25-29,43,51-53H,6,9-12,15,38H2,1-3H3,(H,41,44)(H,45,55)(H,46,59)(H,47,56)(H,48,54)(H,49,58)(H,50,57)(H,60,61)(H4,39,40,42)/t17-,18+,19+,23-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
JNCSYSBBVAQESB-ILZAIDORSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Origin of Product |
United States |
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